molecular formula C18H34O6 B1679615 Peroxydicarbonic acid, bis(2-ethylhexyl) ester CAS No. 16111-62-9

Peroxydicarbonic acid, bis(2-ethylhexyl) ester

Cat. No.: B1679615
CAS No.: 16111-62-9
M. Wt: 346.5 g/mol
InChI Key: ZACVGCNKGYYQHA-UHFFFAOYSA-N
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Description

Peroxydicarbonic acid, bis(2-ethylhexyl) ester:

Scientific Research Applications

Chemistry:

    Polymerization Initiator: It is widely used as an initiator in the polymerization of vinyl chloride, styrene, and other monomers[][1].

    Oxidizing Agent: It serves as an oxidizing agent in various organic synthesis reactions[][1].

Biology and Medicine:

    Research Tool: The compound is used in biochemical research to study oxidative stress and its effects on biological systems[][1].

Industry:

    Plastic Manufacturing: It is used in the production of polyvinyl chloride (PVC) and other plastics[][1].

    Rubber Industry: It is employed to improve the strength and durability of synthetic rubber[][1].

Mechanism of Action

As a polymerisation initiator, bis(2-ethylhexyl) peroxydicarbonate helps to start the chemical reaction that leads to the formation of polymers .

Safety and Hazards

Bis(2-ethylhexyl) peroxydicarbonate decomposes violently or explosively at temperatures 0-10° C due to self-accelerating exothermic decomposition . Several explosions were due to shock, heat, or friction . Amines and certain metals can cause accelerated decomposition . There is a danger of explosion when dry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of peroxydicarbonic acid, bis(2-ethylhexyl) ester involves the reaction of 2-ethylhexanol with phosgene to form 2-ethylhexyl chloroformate. This intermediate is then reacted with hydrogen peroxide in the presence of sodium hydroxide to yield the final product . The reaction conditions typically involve maintaining a low temperature (around 10°C) to prevent decomposition and ensure a high yield .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure safety and efficiency. The final product is often diluted with solvents like toluene or xylene to stabilize it and facilitate handling .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: The compound can oxidize various substrates in the presence of heat or light. Common reagents include organic substrates like alkenes and alkynes[][1].

    Decomposition: The compound decomposes upon heating or exposure to light, releasing free radicals that can initiate polymerization reactions[][1].

Major Products:

    Oxidation Products: Depending on the substrate, the oxidation reactions can yield alcohols, ketones, or carboxylic acids[][1].

    Decomposition Products: The decomposition of peroxydicarbonic acid, bis(2-ethylhexyl) ester typically produces carbon dioxide, water, and 2-ethylhexanol[][1].

Comparison with Similar Compounds

    Di-tert-butyl peroxide: Another organic peroxide used as a polymerization initiator and oxidizing agent[][1].

    Benzoyl peroxide: Commonly used in acne treatment and as a polymerization initiator[][1].

Uniqueness:

Properties

IUPAC Name

2-ethylhexoxycarbonyloxy 2-ethylhexyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O6/c1-5-9-11-15(7-3)13-21-17(19)23-24-18(20)22-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACVGCNKGYYQHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)OOC(=O)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O6
Record name DI-(2-ETHYLHEXYL) PEROXYDICARBONATE, [TECHNICALLY PURE]
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Source PubChem
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DSSTOX Substance ID

DTXSID5027778
Record name Peroxydicarbonic acid, bis(2-ethylhexyl) ester
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Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

This liquid peroxide is particularly sensitive to temperature rises. Above a given "Control Temperature" they decompose violently. They are generally stored or transported in a solvent slurry., Liquid
Record name DI-(2-ETHYLHEXYL) PEROXYDICARBONATE, [TECHNICALLY PURE]
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3205
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Peroxydicarbonic acid, C,C'-bis(2-ethylhexyl) ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

16111-62-9
Record name DI-(2-ETHYLHEXYL) PEROXYDICARBONATE, [TECHNICALLY PURE]
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3205
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Ethylhexyl peroxydicarbonate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Peroxydicarbonic acid, C,C'-bis(2-ethylhexyl) ester
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Record name Peroxydicarbonic acid, C,C'-bis(2-ethylhexyl) ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Peroxydicarbonic acid, bis(2-ethylhexyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5027778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2-ethylhexyl) peroxydicarbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.605
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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